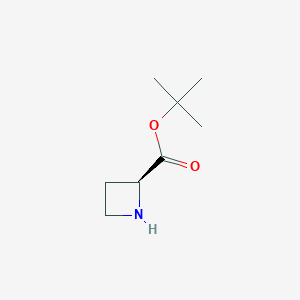

L-Azetidine-2-carboxylic Acid t-Butyl Ester

Description

BenchChem offers high-quality L-Azetidine-2-carboxylic Acid t-Butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Azetidine-2-carboxylic Acid t-Butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-azetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNFEQCEQIAFES-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447143 | |

| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129740-14-3 | |

| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Azetidine-2-carboxylic Acid t-Butyl Ester (CAS: 129740-14-3): A Key Building Block in Modern Drug Discovery

Executive Summary

L-Azetidine-2-carboxylic Acid t-Butyl Ester is a pivotal chemical entity in contemporary medicinal chemistry and drug development. As a conformationally constrained proline analogue, the azetidine scaffold offers a unique tool for modulating peptide and protein structure, thereby influencing biological activity. The strategic installation of a tert-butyl (t-butyl) ester protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns, particularly in peptide synthesis. This guide provides an in-depth examination of this building block, from its fundamental chemical properties and synthesis to its practical applications, grounded in established scientific principles and field-proven insights. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively utilize this valuable reagent in their research endeavors.

The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry

The Proline Problem and the Azetidine Solution

The amino acid L-proline is unique among the 20 proteinogenic amino acids due to its secondary amine being incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity, making proline a critical determinant of protein secondary structure, often inducing turns or disrupting helices. In drug design, chemists often seek to mimic or modify these structural constraints to enhance potency, selectivity, or metabolic stability.

L-Azetidine-2-carboxylic acid, the four-membered ring analogue of proline, serves as a "super-constraining" element. Its smaller ring size introduces a higher degree of rigidity, significantly altering the torsional angles of the peptide backbone when incorporated. This structural perturbation can be leveraged to:

-

Enforce specific conformations: Forcing a peptide into a bioactive conformation can dramatically increase binding affinity for a target receptor or enzyme.

-

Increase metabolic stability: The non-natural azetidine ring can be more resistant to enzymatic degradation by proteases compared to the natural proline ring.

-

Modulate biological activity: The parent compound, L-Azetidine-2-carboxylic acid, is a known proline antagonist that can be misincorporated during protein synthesis, leading to protein misfolding and inhibition of processes like collagen synthesis.[1][2] This inherent bioactivity underscores the powerful modulatory potential of the scaffold.

The Indispensable Role of the t-Butyl Ester Protecting Group

In any multi-step synthesis, particularly solid-phase peptide synthesis (SPPS), the carboxylic acid functional group of an amino acid must be temporarily masked or "protected" to prevent unwanted side reactions during peptide bond formation. The choice of protecting group is critical and is dictated by its stability to reaction conditions and the ease and selectivity of its removal.

The t-butyl ester is a widely used carboxyl protecting group due to its exceptional stability under a broad range of conditions, including basic, nucleophilic, and reductive environments.[3] Its key advantage lies in its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), which generates a volatile isobutylene cation and carbon dioxide, simplifying purification.[4] This orthogonality to many amine-protecting groups (like Fmoc and Cbz) makes the t-butyl ester an ideal choice for complex synthetic strategies.

Physicochemical and Spectroscopic Profile

Accurate identification and quality assessment are paramount. The key identifiers and properties for L-Azetidine-2-carboxylic Acid t-Butyl Ester are summarized below.

| Property | Value | Source(s) |

| CAS Number | 129740-14-3 | [5][6][7] |

| Molecular Formula | C₈H₁₅NO₂ | [5][6] |

| Molecular Weight | 157.21 g/mol | [5] |

| Synonyms | Tert-butyl (2S)-azetidine-2-carboxylate, (S)-tert-Butyl azetidine-2-carboxylate | [7] |

| Appearance | Typically a powder or oil |

Spectroscopic Characterization (Expected):

-

¹H NMR: Protons on the azetidine ring will exhibit characteristic splitting patterns in the aliphatic region. The nine protons of the t-butyl group will appear as a sharp singlet around 1.4-1.5 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the t-butyl group, and the carbons of the azetidine ring.[8]

-

Mass Spectrometry (MS): ESI-MS would typically show the protonated molecular ion [M+H]⁺ at m/z ≈ 158.2.

Synthesis and Purification: A Technical Workflow

The synthesis of L-Azetidine-2-carboxylic Acid t-Butyl Ester is a multi-stage process that demands careful control over reaction conditions to ensure high yield and enantiomeric purity. The overall strategy typically involves the synthesis of the core azetidine ring followed by protection of the functional groups.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. Tert-butyl (2S)-azetidine-2-carboxylate | C8H15NO2 | CID 10888167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Molecular Weight and Formula of L-Azetidine-2-carboxylic Acid t-Butyl Ester: An In-Depth Technical Guide

Executive Summary

L-Azetidine-2-carboxylic Acid t-Butyl Ester (CAS: 129740-14-3) is a critical chiral building block in modern medicinal chemistry. As a conformationally constrained analogue of L-proline, it is extensively utilized in the synthesis of peptidomimetics to modulate the pharmacokinetic properties of drug candidates. Its four-membered azetidine ring introduces unique steric constraints that differ from the five-membered pyrrolidine ring of proline, offering researchers a precise tool for locking peptide backbone geometries.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis methodologies, and applications in drug development, specifically highlighting its role in the synthesis of direct thrombin inhibitors like Ximelagatran .

Part 1: Chemical Identity & Physicochemical Properties[1]

The fundamental identity of L-Azetidine-2-carboxylic Acid t-Butyl Ester lies in its specific stereochemistry and the lability of its ester protection group.

Core Chemical Data

| Property | Value |

| Chemical Name | L-Azetidine-2-carboxylic acid tert-butyl ester |

| Synonyms | (S)-tert-Butyl azetidine-2-carboxylate; H-Aze-OtBu |

| CAS Number | 129740-14-3 (Free Base) |

| Molecular Formula | |

| Molecular Weight (Average) | 157.21 g/mol |

| Monoisotopic Mass | 157.1103 Da |

| Chirality | L-isomer (S-configuration) |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Density | ~0.9 - 1.0 g/cm³ (Predicted) |

| Boiling Point | ~196°C (Predicted at 760 mmHg) |

| pKa | ~9.5 (Conjugate acid of the amine) |

Structural Analysis

The compound consists of a four-membered azetidine ring , which possesses significant ring strain (~26 kcal/mol). This strain makes the ring more reactive than the five-membered pyrrolidine ring of proline. The tert-butyl ester moiety serves as an acid-labile protecting group for the carboxylic acid, allowing for orthogonal protection strategies during peptide synthesis (e.g., compatible with Fmoc/Z chemistries but cleaved by TFA).

Part 2: Synthesis & Manufacturing Methodologies

Expert Insight: The Aspartic Acid Route

While L-Azetidine-2-carboxylic acid can be isolated from natural sources (e.g., Convallaria majalis), modern industrial synthesis favors the cyclization of L-Aspartic acid derivatives. This route preserves chirality and avoids the complex resolution steps required when starting from racemic precursors.

Protocol: Cyclization of Z-Asp-OtBu

The most robust synthetic pathway involves the intramolecular cyclization of N-protected aspartic acid esters.

-

Starting Material: N-Benzyloxycarbonyl-L-aspartic acid

-tert-butyl ester (Z-Asp-OtBu). -

Activation: The

-carboxylic acid is reduced to an alcohol (using -

Cyclization: Under basic conditions (e.g., NaH or LiHMDS), the carbamate nitrogen attacks the electrophilic side chain, closing the 4-membered ring.

-

Deprotection: The Z-group (Cbz) is removed via catalytic hydrogenation (

, Pd/C) to yield the free amine, L-Azetidine-2-carboxylic Acid t-Butyl Ester .

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of this synthesis, highlighting the critical intermediate steps.

Figure 1: Synthetic pathway from L-Aspartic Acid to L-Azetidine-2-carboxylic Acid t-Butyl Ester via intramolecular cyclization.

Part 3: Applications in Drug Discovery[2]

Peptidomimetics & Proline Isosteres

L-Azetidine-2-carboxylic acid (Aze) is a proline homologue .[1] By replacing proline with Aze in a peptide sequence, researchers can:

-

Alter Backbone Geometry: The Aze ring constrains the

(phi) torsion angle to approximately -60°, similar to proline, but the -

Enhance Metabolic Stability: The non-natural 4-membered ring is often resistant to specific proteases that cleave proline bonds, extending the half-life of peptide drugs.

Case Study: Thrombin Inhibitors (Ximelagatran)

The most prominent pharmaceutical application of the azetidine-2-carboxylate scaffold is in the development of direct thrombin inhibitors.

-

Drug: Ximelagatran (Exanta) and its active metabolite Melagatran .

-

Mechanism: These drugs inhibit thrombin, a key enzyme in the blood coagulation cascade.

-

Role of Azetidine: The azetidine ring serves as the central core (P2 position) of the molecule. It directs the inhibitor into the active site of thrombin with high specificity. The t-butyl ester form (H-Aze-OtBu) is the crucial intermediate used to couple the azetidine core to the rest of the molecule (e.g., the glycine and amidine moieties) before the final deprotection to the active acid form.

Asymmetric Synthesis

The t-butyl ester is also used as a chiral auxiliary or ligand backbone in asymmetric catalysis. Its rigid structure allows for high stereocontrol in reactions such as alkylations and aldol condensations.

Part 4: Handling, Stability & Safety

Experimental Protocol: Storage & Handling

To maintain the integrity of L-Azetidine-2-carboxylic Acid t-Butyl Ester, follow these self-validating storage protocols:

-

Temperature Control: Store at 2°C to 8°C . Long-term storage should be at -20°C to prevent slow dimerization or ring-opening.

-

Moisture Sensitivity: The ester bond is susceptible to hydrolysis. Store under an inert atmosphere (Nitrogen or Argon) in a desiccator.

-

Acid Sensitivity: The tert-butyl ester is acid-labile. Avoid contact with strong acids (HCl, TFA) unless deprotection is the intended reaction step. Exposure to acid will cleave the ester, yielding the free amino acid (

), which significantly alters solubility and reactivity.

Safety Profile

-

Toxicity: The parent compound, L-Azetidine-2-carboxylic acid, is a known toxic proline analogue that can be misincorporated into proteins, causing misfolding.[2] While the t-butyl ester is a synthetic intermediate, it should be handled with the same caution as toxic amino acid analogues.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of aerosols.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10888167, Tert-butyl (2S)-azetidine-2-carboxylate. Retrieved from [Link]

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine synthesis).

-

AstraZeneca. (2003). Ximelagatran (Exanta): The first oral direct thrombin inhibitor.[3] (Reference for the application of the Azetidine scaffold in Ximelagatran).

-

Sienna, J. et al. (2021).[4] Synthesis of optically active 2-substituted azetidine-2-carbonitriles. Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidine-2-carboxylic acid | TargetMol [targetmol.com]

- 3. Ximelagatran | C24H35N5O5 | CID 9574101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

Technical Monograph: Spectroscopic Characterization of L-Azetidine-2-carboxylic Acid t-Butyl Ester

Executive Summary

L-Azetidine-2-carboxylic Acid t-Butyl Ester (also referred to as (S)-tert-butyl azetidine-2-carboxylate) is a critical chiral building block in the synthesis of peptidomimetics and biologically active scaffolds. As a constrained analogue of proline, the azetidine ring introduces specific conformational rigidity, influencing the pharmacokinetics of derived therapeutics.

This technical guide provides a comprehensive analysis of the spectroscopic signatures (NMR, IR, MS) of this compound. It is designed for analytical chemists and synthetic researchers requiring precise data for quality control and structural validation. The guide distinguishes between the stable hydrochloride salt (the commercial standard) and the free base, as protonation states significantly alter spectral data.

Chemical Profile & Properties

| Parameter | Data |

| IUPAC Name | tert-butyl (2S)-azetidine-2-carboxylate |

| Common Name | L-Azetidine-2-carboxylic acid t-butyl ester |

| CAS Number | 16837-98-8 (Hydrochloride); 51094-78-1 (Free Base) |

| Molecular Formula | C |

| Molecular Weight | 157.21 g/mol (Free Base) / 193.67 g/mol (HCl Salt) |

| Physical State | White to off-white crystalline solid (HCl salt) |

| Solubility | Soluble in water, methanol, DMSO; Free base soluble in DCM, EtOAc |

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Analysis

The proton NMR spectrum of the azetidine ring is distinct due to the significant ring strain (~26 kcal/mol) and the resulting pucker conformation.

Conditions: 400 MHz, CDCl

Table 1:

H NMR Chemical Shifts (

ppm)

| Position | Proton Count | Multiplicity | Shift ( | Shift ( | Assignment Logic |

| t-Butyl | 9H | Singlet (s) | 1.48 | 1.45 | Characteristic intense singlet; diagnostic for ester protection. |

| H-3 | 2H | Multiplet (m) | 2.65 – 2.85 | 2.30 – 2.50 | |

| H-4 | 2H | Multiplet (m) | 3.95 – 4.15 | 3.25 – 3.45 | |

| H-2 | 1H | Triplet/dd | 5.15 | 3.80 – 4.00 |

Expert Insight:

-

The Salt Effect: Note the significant downfield shift (~1.0 ppm) of the H-2 and H-4 protons in the HCl salt compared to the free base. This is due to the inductive effect of the positively charged ammonium nitrogen (

), which withdraws electron density from the ring carbons. -

Coupling: The H-2 proton typically appears as a triplet or a doublet of doublets (dd) with coupling constants (

) ranging from 7-9 Hz, reflecting the dihedral angles with the H-3 protons.

C NMR Analysis

The carbon spectrum confirms the specific oxidation state of the carbons and the integrity of the t-butyl ester.

Table 2:

C NMR Chemical Shifts (

ppm)

| Carbon Type | Shift ( | Structural Context |

| C=O (Carbonyl) | 168.5 – 170.0 | Typical ester carbonyl. Slightly shielded relative to acyclic esters due to ring strain. |

| C-O (Quaternary) | 83.0 – 84.5 | Quaternary carbon of the t-butyl group. |

| C-2 (Methine) | 58.0 – 60.0 | Chiral center ( |

| C-4 (Methylene) | 44.0 – 46.0 | Ring carbon adjacent to Nitrogen. |

| CH | 27.5 – 28.0 | Methyl carbons of the t-butyl group (intense peak). |

| C-3 (Methylene) | 20.0 – 22.0 |

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming molecular weight and analyzing fragmentation pathways.

-

Ionization Mode: Electrospray Ionization (ESI) is preferred.

-

Polarity: Positive Mode (+).

Diagnostic Ions

-

Molecular Ion (

):-

m/z 158.1 (Base peak in soft ionization).

-

Confirms the intact free base mass of 157.21.

-

-

Fragment Ions:

-

m/z 102.1 (

): Loss of isobutene (56 Da) from the t-butyl group. This is the "McLafferty-like" rearrangement typical of t-butyl esters. -

m/z 57.1 (

): The t-butyl cation itself.

-

Visualization: MS Fragmentation Logic

Figure 1: Primary fragmentation pathway in ESI-MS positive mode.

Infrared Spectroscopy (IR)

IR data is particularly useful for verifying the state of the amine (salt vs. free base) and the ester functionality.

-

Method: ATR-FTIR (Attenuated Total Reflectance).

| Functional Group | Wavenumber (cm | Description |

| N-H Stretch (Salt) | 2400 – 3000 (Broad) | Strong, broad absorption characteristic of ammonium ( |

| C=O Stretch (Ester) | 1735 – 1750 (Strong) | Sharp, intense band. Diagnostic for the ester carbonyl. |

| C-H Stretch (Alkane) | 2970 – 2990 | C-H stretches from the t-butyl group and ring. |

| C-O Stretch | 1150 – 1250 | Ester C-O-C stretching vibrations. |

Experimental Protocol: Sample Preparation for Analysis

To ensure Trustworthiness and reproducibility, follow this protocol for preparing the HCl salt for NMR analysis.

Workflow: Free Base Liberation (Optional)

If you require the Free Base spectrum but only have the HCl salt:

-

Dissolution: Dissolve 20 mg of L-Azetidine-2-carboxylic acid t-butyl ester HCl in 1 mL of saturated NaHCO

solution. -

Extraction: Extract with 1 mL of CDCl

(Deuterated Chloroform) directly in a vial. -

Separation: Allow layers to separate. Carefully pipette the bottom organic layer (CDCl

) through a small plug of anhydrous Na -

Result: This yields a clean spectrum of the free amine without interference from water or salts.

Visualization: Analytical Workflow

Figure 2: Decision matrix for NMR solvent selection based on desired protonation state.

Quality Control & Impurity Profiling

When analyzing this compound, watch for these common degradation products:

-

L-Azetidine-2-carboxylic Acid (Free Acid):

-

Cause: Hydrolysis of the t-butyl ester (acid catalyzed or prolonged moisture exposure).

-

Detection: Disappearance of the t-butyl singlet at 1.48 ppm.

-

-

Isobutene:

-

Detection: If heating occurs, isobutene gas may evolve, but is usually lost.

-

-

Epimerization:

-

Cause: Basic conditions can lead to racemization at the C-2 position.

-

Detection: Split peaks in NMR (if chiral shift reagent is used) or chiral HPLC.

-

References

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

-

Rodebaugh, R. M., & Cromwell, N. H. (1969). N-Unsubstituted Azetidines. Journal of Heterocyclic Chemistry.

-

Sienna-Tech. (2023). Safety Data Sheet: L-Azetidine-2-carboxylic acid tert-butyl ester hydrochloride.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

L-Azetidine-2-carboxylic Acid: A Technical Guide to its Mechanism of Action in Biological Systems

For an audience of Researchers, Scientists, and Drug Development Professionals

Abstract

L-Azetidine-2-carboxylic acid (Aze) is a naturally occurring, non-proteinogenic amino acid that acts as a structural analogue of L-proline. This molecular mimicry allows it to be mistakenly utilized by the cellular machinery for protein synthesis, leading to significant disruptions in protein structure and function. Its incorporation into polypeptide chains, particularly in proline-rich proteins like collagen, induces misfolding, instability, and triggers cellular stress responses. This technical guide provides a comprehensive overview of Aze's mechanism of action, from its initial enzymatic activation to its ultimate cytotoxic effects, highlighting its utility as a research tool in cell biology and biochemistry.

Part 1: The Initial Deception: Recognition and Activation by Prolyl-tRNA Synthetase

The biological activity of L-Azetidine-2-carboxylic acid commences with its recognition by prolyl-tRNA synthetase (ProRS). This enzyme is responsible for the crucial first step of protein synthesis: the acylation of transfer RNA (tRNA) with its cognate amino acid. Due to the structural similarity between Aze and proline, ProRS cannot effectively discriminate between the two. Consequently, Aze is mistakenly activated and loaded onto the proline-specific tRNA (tRNAPro), forming azetidinyl-tRNAPro. This erroneous charging of tRNAPro is the pivotal event that allows Aze to enter the ribosomal pathway for protein synthesis.

Experimental Workflow: Confirmation of Aze as a Substrate for Prolyl-tRNA Synthetase

An established method to verify that Aze is a substrate for ProRS is the ATP-PPi exchange assay. This assay quantifies the formation of ATP from pyrophosphate (PPi), which is dependent on the presence of a suitable amino acid substrate for the synthetase.

Caption: A typical workflow for an ATP-PPi exchange assay.

Part 2: Consequences of Misincorporation into Nascent Polypeptides

Once azetidinyl-tRNAPro is generated, it competes with prolyl-tRNAPro at the ribosome for incorporation into growing polypeptide chains. The substitution of proline with Aze has significant structural repercussions. The four-membered ring of Aze imposes more rigid conformational constraints on the polypeptide backbone compared to proline's five-membered ring. This structural alteration can lead to several detrimental outcomes:

-

Protein Misfolding and Instability: The abnormal bond angles introduced by Aze can disrupt the formation of stable secondary and tertiary structures, leading to misfolded and non-functional proteins.

-

Disruption of Collagen Maturation and Stability: Collagen, a protein critical for the structural integrity of tissues, is particularly susceptible to the effects of Aze due to its high proline content. The incorporation of Aze into procollagen chains hinders the formation of the stable triple-helical structure. This results in a decreased thermal stability of the collagen molecule, as evidenced by a lower melting temperature (Tm). Moreover, the altered conformation of Aze-containing procollagen makes it a poor substrate for prolyl 4-hydroxylase, an enzyme critical for the post-translational modification and maturation of collagen. This leads to under-hydroxylated and further destabilized collagen molecules.

Signaling Pathway: Cellular Response to Aze-Induced Misfolded Proteins

The accumulation of misfolded proteins, such as those containing Aze, within the endoplasmic reticulum (ER) triggers a cellular stress response pathway known as the Unfolded Protein Response (UPR).

Caption: The pathway from Aze exposure to the induction of apoptosis via the UPR.

Part 3: Cytotoxicity and Organismal Effects

The widespread synthesis of defective proteins leads to significant cellular toxicity. Prolonged activation of the UPR can overwhelm the cell's restorative capacities, shifting the signaling towards apoptosis, or programmed cell death. This is a primary mechanism behind the cytotoxic effects of Aze.

Quantitative Analysis of Aze Cytotoxicity

The cytotoxic effects of L-Azetidine-2-carboxylic Acid have been documented across various cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.

| Cell Line | Cell Type | IC50 Value (µg/mL) |

| A549 | Human Lung Carcinoma | ~5.8 |

| K562 | Human Leukemia | ~3.9 |

| LO2 | Human Normal Liver | ~9.9 |

| (Data sourced from Zhao et al., 2019) |

Part 4: Natural Context and Research Applications

L-Azetidine-2-carboxylic acid is naturally produced by various plants, including the lily-of-the-valley (Convallaria majalis) and sugar beets (Beta vulgaris), where it is believed to function as a chemical defense against herbivores.

The distinct and well-characterized mechanism of action of Aze has made it a valuable tool in biomedical research for:

-

Studying Collagen Dynamics: Aze is frequently used to intentionally disrupt collagen synthesis and stability, allowing researchers to investigate the cellular processes involved in collagen folding, secretion, and degradation.

-

Investigating Protein Turnover: By introducing Aze, scientists can study the rates of synthesis and degradation of a wide array of proteins, providing insights into protein homeostasis.

Experimental Protocol: Assessing Collagen Thermal Stability via Circular Dichroism

A definitive experiment to demonstrate the impact of Aze on collagen integrity involves measuring its thermal stability using circular dichroism (CD) spectroscopy.

Methodology:

-

Cell Culture and Treatment: Fibroblast cells are cultured with varying concentrations of L-Azetidine-2-carboxylic Acid for a period of 24 to 48 hours. A control group without Aze is maintained in parallel.

-

Procollagen Isolation: Procollagen is harvested from the cell culture medium.

-

Protein Purification: The isolated procollagen is purified, often through techniques like ammonium sulfate precipitation and dialysis.

-

Circular Dichroism Analysis:

-

Purified procollagen samples are prepared in a suitable buffer.

-

A CD spectropolarimeter is used to monitor the signal at a wavelength sensitive to the collagen triple helix, typically around 221 nm.

-

The CD signal is recorded as the sample temperature is gradually increased, for instance, at a rate of 1°C per minute.

-

-

Data Interpretation: The CD signal is plotted as a function of temperature. The melting temperature (Tm), which is the temperature at which 50% of the collagen has denatured, is determined from the midpoint of the sigmoidal transition. A lower Tm in Aze-treated samples provides direct evidence of reduced thermal stability.

Conclusion

The mechanism of action of L-Azetidine-2-carboxylic acid is a compelling case of molecular deception with potent biological outcomes. By acting as a surrogate for proline, it infiltrates the fundamental process of protein synthesis, leading to widespread protein misfolding, cellular stress, and eventual cell death. A thorough understanding of this mechanism is not only crucial for appreciating its ecological role but also for leveraging its properties as a powerful research tool to unravel complex cellular processes.

References

-

Rubini, P., et al. (2020). L-azetidine-2-carboxylic acid (Aze) as a lead for the development of new anticancer agents. Molecules, 25(24), 5890. Available at: [Link]

-

Voitsekhivska, O. M., et al. (2021). L-Azetidine-2-carboxylic acid, a proline analogue, as a potential anticancer agent. Biopolymers and Cell, 37(3), 209-217. Available at: [Link]

-

Grant, M. E., et al. (1981). The effect of L-azetidine-2-carboxylic acid on the secretion of procollagen by chick embryo tendon cells. European Journal of Biochemistry, 120(3), 651-658. Available at: [Link]

-

Takeuchi, M., et al. (2012). L-Azetidine-2-carboxylic acid inhibits the secretion of collagen and induces the formation of a protein complex of collagen and heat shock protein 47. Journal of Biological Chemistry, 287(21), 17511-17520. Available at: [Link]

-

Coutts, M. D., et al. (1993). The effect of L-azetidine-2-carboxylic acid on the synthesis and secretion of type I procollagen by 3T6 fibroblasts. Biochemical Journal, 290(Pt 3), 843–850. Available at: [Link]

-

Nagai, Y., et al. (2000). L-Azetidine-2-carboxylic acid, a proline analogue, specifically inhibits the hydroxylation of proline residues in collagen. Journal of Biochemistry, 127(4), 659-665. Available at: [Link]

-

Zhao, L., et al. (2019). L-Azetidine-2-carboxylic acid from the roots of Clerodendrum chinense and its cytotoxic activity. Natural Product Research, 33(1), 115-120. Available at: [Link]

-

Sung, Y. Y., & Kim, H. K. (2019). L-Azetidine-2-carboxylic acid: A review of its natural sources, biological activities, and synthesis. Journal of Applied Biological Chemistry, 62(3), 235-242. Available at: [Link]

A Comprehensive Technical Guide to the Solubility of L-Azetidine-2-carboxylic Acid t-Butyl Ester in Organic Solvents

Foreword: Navigating the Solubility Landscape in Modern Drug Discovery

In the fast-paced environment of drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's developability, influencing everything from synthetic workup and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility of L-Azetidine-2-carboxylic Acid t-Butyl Ester, a key building block in medicinal chemistry, valued for its role in introducing conformational constraints in peptidomimetics and other bioactive molecules.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded understanding of why and how L-Azetidine-2-carboxylic Acid t-Butyl Ester interacts with various organic solvents. We will delve into the theoretical underpinnings of its solubility, present available qualitative data, and most importantly, provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This empowers the researcher to not only understand but also independently and accurately assess the solubility of this compound in their specific applications.

Physicochemical Profile and Theoretical Solubility Considerations

L-Azetidine-2-carboxylic Acid t-Butyl Ester is a derivative of the non-proteinogenic amino acid, L-azetidine-2-carboxylic acid. The introduction of the t-butyl ester group significantly alters the molecule's physicochemical properties, steering it towards increased lipophilicity compared to its parent carboxylic acid.

Key Molecular Features Influencing Solubility:

-

Azetidine Ring: A strained, four-membered heterocyclic amine, contributing to the molecule's unique conformational properties. The nitrogen atom can act as a hydrogen bond acceptor.

-

t-Butyl Ester: A bulky, non-polar group that masks the polar carboxylic acid functionality. This dramatically increases the compound's solubility in organic solvents and reduces its solubility in aqueous media.

-

Secondary Amine: The nitrogen within the azetidine ring is a secondary amine and can act as a hydrogen bond donor.

Predicting Solubility Behavior:

The principle of "like dissolves like" is a foundational concept in predicting solubility. The t-butyl ester group makes L-Azetidine-2-carboxylic Acid t-Butyl Ester a predominantly non-polar to moderately polar compound. Therefore, it is expected to exhibit higher solubility in organic solvents that can engage in dipole-dipole interactions and are of moderate to low polarity.

-

High Expected Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate), where the ester and the ring structure can favorably interact with the solvent molecules.

-

Moderate Expected Solubility: In polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol), the compound's ability to accept hydrogen bonds at the ester carbonyl and ring nitrogen, and donate a hydrogen bond from the ring nitrogen, will facilitate dissolution.

-

Low Expected Solubility: In highly non-polar solvents such as alkanes (e.g., hexane, heptane), the polar character of the azetidine ring will limit solubility. Conversely, its low polarity will make it sparingly soluble in water.

Qualitative and Analog-Based Solubility Data

While specific quantitative solubility data for L-Azetidine-2-carboxylic Acid t-Butyl Ester is not widely published, qualitative information and data from structurally analogous compounds provide valuable guidance.

Table 1: Summary of Known and Inferred Solubility of L-Azetidine-2-carboxylic Acid Derivatives

| Compound | Solvent | Solubility | Source / Rationale |

| L-Azetidine-2-carboxylic Acid | Water | 50 mg/mL[1][2] | High polarity due to free carboxylic acid and amine. |

| PBS | 100 mg/mL (with sonication)[3] | Buffered aqueous solution. | |

| DMF | Slightly soluble[4] | Aprotic polar solvent. | |

| N-Boc-L-Azetidine-2-carboxylic Acid | Dichloromethane, DMSO, Ethyl Acetate, Methanol | Soluble | Increased organic character from Boc group. |

| N-Boc-L-proline (Structural Analog) | Ethanol | ~15 mg/mL[5] | Provides a reasonable estimate for solubility in alcohols. |

| DMSO | ~15 mg/mL[5] | A common polar aprotic solvent. | |

| Dimethyl Formamide (DMF) | ~20 mg/mL[5] | Another common polar aprotic solvent. |

Based on the increased lipophilicity of the t-butyl ester compared to a free carboxylic acid or even an N-Boc protected acid, it is reasonable to infer that L-Azetidine-2-carboxylic Acid t-Butyl Ester will be freely soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in alcohols like methanol and ethanol is also expected to be substantial.

Experimental Determination of Solubility: A Practical Guide

To obtain precise, quantitative solubility data, experimental determination is essential. The choice between measuring thermodynamic or kinetic solubility depends on the intended application of the data. Thermodynamic solubility represents the true equilibrium state and is crucial for formulation and process chemistry, while kinetic solubility is a higher-throughput method often used in early drug discovery to identify potential liabilities.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol:

-

Preparation:

-

To a series of glass vials, add an excess amount of L-Azetidine-2-carboxylic Acid t-Butyl Ester to a precisely known volume (e.g., 1 mL) of the desired organic solvent. The excess solid should be clearly visible.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h) until the measured concentration plateaus.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To ensure all undissolved particles are removed, either centrifuge the aliquot at high speed (e.g., >10,000 rpm for 15 minutes) or filter it through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter). Self-validation check: Pre-saturating the filter with the solution can minimize adsorption of the compound to the filter material.

-

-

Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent to fall within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be prepared.

-

Calculate the original solubility in mg/mL or molarity, accounting for the dilution factor.

-

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is added to an aqueous or organic medium. This method is faster than the shake-flask method and is well-suited for screening multiple compounds or solvent conditions.

Workflow for Kinetic Solubility Determination

Caption: Workflow for kinetic solubility determination.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Prepare a concentrated stock solution of L-Azetidine-2-carboxylic Acid t-Butyl Ester in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.

-

In a 96-well plate, dispense the organic solvents to be tested.

-

-

Precipitation and Incubation:

-

Add a small volume of the DMSO stock solution to the wells containing the organic solvents (a final DMSO concentration of 1-2% is common to minimize its effect on solubility).

-

Seal the plate and mix thoroughly.

-

Incubate the plate at a constant temperature (e.g., 25 °C) for a defined period, typically 1 to 2 hours.

-

-

Analysis:

-

The point of precipitation can be determined in several ways:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the formation of a precipitate.

-

Direct UV/LC-MS: After incubation, filter the contents of each well using a filter plate or centrifuge the plate and carefully remove the supernatant. The concentration of the compound in the clear solution is then determined by a suitable analytical method.

-

-

The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these conditions.

-

Conclusion and Best Practices

References

- HETEROCYCLES.

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

MDPI. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. [Link]

-

ResearchGate. Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]

-

PubMed. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. [Link]

-

ResearchGate. Direct Access to L-Azetidine-2-carboxylic Acid. [Link]

-

Wikipedia. Azetidine-2-carboxylic acid. [Link]

-

PMC. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. [Link]

-

Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. [Link]

-

ResearchGate. Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

ResearchGate. Synthesis, Solubilities, and Cyclic Capacities of Amino Alcohols for CO(2) Capture from Flue Gas Streams. [Link]

-

PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

Sources

A Technical Guide to L-Azetidine-2-carboxylic Acid: A Constrained Proline Analogue in Research and Biology

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of L-Azetidine-2-carboxylic Acid (Aze), a fascinating and potent non-proteinogenic amino acid. We will move beyond a simple description to a functional understanding of its molecular mechanism, its utility as a research tool, and its significance as a natural toxin. The narrative is structured to provide not just protocols, but the scientific reasoning that underpins them, empowering researchers to critically apply this knowledge in their work.

Section 1: The Fundamental Distinction: Structure and Consequence

L-Azetidine-2-carboxylic Acid is a structural analogue of the proteinogenic amino acid L-proline. At first glance, their structures are similar, both featuring a secondary amine incorporated into a cyclic structure that constrains the backbone dihedral angle phi (φ). However, the critical difference lies in the ring size: Aze possesses a four-membered azetidine ring, whereas proline has a five-membered pyrrolidine ring.

This seemingly minor alteration has profound stereochemical consequences. The smaller, more rigid four-membered ring of Aze imposes a much stricter conformational constraint on the peptide backbone than proline's five-membered ring. This forces peptides and proteins containing Aze into altered three-dimensional structures, a property that is the root of both its toxicity and its utility in the lab.

Diagram 1: Structural Comparison of L-Proline and L-Azetidine-2-carboxylic Acid

Caption: Chemical structures of L-Proline and its constrained analogue, L-Azetidine-2-carboxylic Acid.

Table 1: Comparative Physicochemical Properties

| Property | L-Proline | L-Azetidine-2-carboxylic Acid (Aze) | Key Implication |

| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | Increased ring strain and rigidity in Aze. |

| Backbone Angle (φ) | Approx. -60° | Significantly altered from proline's range | Disrupts secondary structures like alpha-helices and collagen helices. |

| Natural Occurrence | Ubiquitous in proteins | Found in plants like Lily of the Valley (Convallaria majalis) and sugar beets. | Source of toxicity in nature; a tool for researchers. |

Section 2: The Molecular Trojan Horse: Mechanism of Misincorporation and Protein Destabilization

The central mechanism of Aze's biological activity is its ability to act as a "molecular Trojan horse." It is recognized and activated by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline. The enzyme cannot efficiently discriminate between proline and the smaller Aze, leading to the formation of Aze-tRNAPro.

Once charged, this rogue Aze-tRNAPro participates in protein synthesis at the ribosome, where Aze is incorporated into the growing polypeptide chain at positions designated for proline. The consequences are immediate and severe:

-

Structural Disruption: The constrained geometry of the Aze ring prevents the formation of the specific backbone conformations required for proper protein folding. This is particularly catastrophic for proteins rich in proline, such as collagen, where the precise helical structure is completely disrupted, leading to a non-functional, unstable protein.

-

Reduced Thermal Stability: The introduction of Aze often leads to a significant decrease in the melting temperature (Tm) of the protein, indicating a less stable structure that is more prone to unfolding and degradation.

-

Functional Impairment: By altering the three-dimensional structure, Aze incorporation can destroy active sites, disrupt protein-protein interactions, and ultimately lead to a loss of biological function.

Diagram 2: Workflow of Aze Misincorporation into a Polypeptide Chain

Caption: The pathway of L-Azetidine-2-carboxylic Acid from cellular uptake to protein disruption.

Section 3: Harnessing Disruption: Aze as a Tool in Protein Science

The very properties that make Aze a toxin can be expertly wielded in a laboratory setting to probe protein biology. By intentionally introducing Aze, researchers can gain unique insights into protein structure, stability, and function.

Application 1: Probing the Role of Proline Residues

By replacing specific proline residues with Aze, one can directly test the importance of that proline's specific conformational role. If a protein's function is ablated or its stability plummets after replacement, it provides strong evidence for the critical structural role of that residue.

Application 2: Creating Thermally Unstable Proteins for Degradation Studies

Studying protein degradation pathways often requires substrates that are readily unfolded and targeted by cellular machinery like the proteasome. Global incorporation of Aze into a target protein can generate a population of destabilized molecules, making them excellent substrates for in vitro or in-cell degradation assays.

Experimental Protocol: Site-Specific Incorporation of Aze into a Recombinant Protein

This protocol describes a method for incorporating Aze at a specific codon using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. This approach provides ultimate precision.

Causality and Self-Validation: This protocol is designed for maximal control. The use of an orthogonal synthetase/tRNA pair ensures that Aze is incorporated only at the designated amber stop codon (UAG), not at proline codons. The His-tag allows for straightforward purification, and mass spectrometry provides the definitive validation of successful, site-specific incorporation.

Methodology:

-

Plasmid Preparation:

-

Obtain or construct a plasmid encoding your protein of interest. Mutate the codon for the desired proline residue to an amber stop codon (TAG) using site-directed mutagenesis.

-

Co-transform this plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)) along with a second plasmid encoding an engineered, orthogonal Aze-specific tRNA synthetase (AzeRS) and its corresponding tRNACUA.

-

-

Protein Expression:

-

Grow the transformed E. coli in a minimal medium to control amino acid content.

-

Supplement the medium with 19 standard amino acids (lacking proline) and a final concentration of 1-2 mM L-Azetidine-2-carboxylic Acid.

-

Induce protein expression with IPTG at mid-log phase (OD600 ≈ 0.6-0.8) and continue to grow for 4-6 hours at 30°C.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or a French press in a buffer appropriate for Ni-NTA chromatography (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

-

Clarify the lysate by ultracentrifugation.

-

Purify the His-tagged protein from the supernatant using a Ni-NTA affinity column, eluting with a high concentration of imidazole.

-

-

Validation by Mass Spectrometry:

-

Subject a sample of the purified protein to electrospray ionization mass spectrometry (ESI-MS).

-

Validation Check: The measured molecular weight should correspond to the theoretical weight of the protein with Aze incorporated. Proline has a molecular weight of 115.13 g/mol , while Aze has a molecular weight of 101.10 g/mol . A successful incorporation will result in a mass decrease of 14.03 Da relative to the wild-type protein.

-

Section 4: From Toxin to Therapeutic Target: Drug Development Implications

The unique biology of Aze opens up several avenues for therapeutic development.

-

Inhibiting Prolyl-tRNA Synthetase: The fact that ProRS can be "tricked" by Aze suggests that the enzyme's active site can be targeted. Derivatives of Aze could be developed as potent and specific inhibitors of ProRS, which could have applications as antibacterial or antiparasitic agents, as the ProRS enzyme can differ between species.

-

Targeting Collagen Synthesis: In fibrotic diseases, such as scleroderma and pulmonary fibrosis, excessive collagen deposition is a key pathological feature. Aze's ability to disrupt collagen synthesis and stability makes it a valuable lead compound. Small molecules that mimic Aze's effect on collagen-producing cells could potentially reduce fibrotic tissue formation.

-

Chemical Biology Probes: Aze derivatives can be synthesized with fluorescent tags or bio-orthogonal handles. These probes can be used to track the synthesis, trafficking, and degradation of specific proteins in living cells, providing powerful tools for cell biology research.

Section 5: Toxicological Profile and Natural Occurrence

Aze is most famously found in the Lily of the Valley (Convallaria majalis), where it serves as a defense chemical against herbivores. Ingestion of plant material containing Aze can lead to toxicosis in livestock and humans. The symptoms are a direct result of the widespread protein disruption described earlier and can include gastrointestinal distress, weakness, and cardiac abnormalities. Its presence in sugar beets and other agricultural products is also an area of food safety research.

Conclusion and Future Outlook

L-Azetidine-2-carboxylic Acid is a powerful molecule whose significance lies in its deceptive simplicity. As a constrained proline analogue, it serves as a potent natural toxin by hijacking a fundamental cellular process. For the prepared scientist, however, this same mechanism transforms Aze into an elegant tool for dissecting protein structure, a starting point for novel drug design, and a unique probe for exploring cellular biology. Future research will likely focus on developing more sophisticated Aze-based derivatives for targeted therapeutic applications and creating more advanced orthogonal synthetase systems for incorporating Aze and other non-canonical amino acids with even greater efficiency and fidelity.

References

-

Title: Proline and its mimics: a surprising story of an apparently simple amino acid. Source: Amino Acids URL: [Link]

-

Title: L-Azetidine-2-carboxylic acid: A widespread toxin in plants and a hidden food safety risk. Source: Trends in Food Science & Technology URL: [Link]

-

Title: Activation of L-azetidine-2-carboxylic acid by prolyl-tRNA synthetase, and the mechanism of its detoxication by a specific hydrolase. Source: The FASEB Journal URL: [Link]

-

Title: Prolyl-tRNA Synthetase as a Target for Drug Development. Source: Current Protein & Peptide Science URL: [Link]

-

Title: The effect of L-azetidine-2-carboxylic acid on the synthesis and secretion of procollagen by chick-embryo cartilage cells. Source: Biochemical Journal URL: [Link]

-

Title: The role of collagen in fibrosis: a target for antifibrotic therapy. Source: Journal of Biomedical Science URL: [Link]

Methodological & Application

Application Note: Strategic Incorporation of L-Azetidine-2-carboxylic Acid (Aze) via t-Butyl Ester Hybrid Workflows

This guide outlines the strategic application of L-Azetidine-2-carboxylic Acid t-Butyl Ester (H-Aze-OtBu) in peptide synthesis. While standard Solid-Phase Peptide Synthesis (SPPS) typically utilizes Fmoc-protected free acids (e.g., Fmoc-Aze-OH), the t-Butyl Ester derivative is a critical reagent for hybrid solution-phase strategies .

These strategies are employed to overcome the significant steric hindrance and low nucleophilicity of the Azetidine ring (a secondary amine), which often leads to "difficult couplings" and deletion sequences when attempted directly on-resin.

Executive Summary & Scientific Rationale

L-Azetidine-2-carboxylic acid (Aze) is a four-membered ring proline analogue.[1][2] Its incorporation into peptide backbones restricts conformational flexibility, inducing specific

However, Aze presents two major synthetic challenges in SPPS:

-

Steric Hindrance (Nucleophile): As a secondary amine with a constrained ring, the N-terminus of an Aze residue on-resin is a poor nucleophile. Coupling the subsequent amino acid to it is slow and prone to incompleteness.

-

Steric Hindrance (Electrophile): Activation of the Aze carboxyl group can be sluggish, though less problematic than the amine.

The Solution: Instead of sequential on-resin coupling, use L-Azetidine-2-carboxylic Acid t-Butyl Ester (H-Aze-OtBu) in a solution-phase reaction to synthesize a Dipeptide Building Block (Fmoc-Xaa-Aze-OH) . This "Hybrid Strategy" shifts the difficult coupling step to the solution phase, where conditions (temperature, concentration, time) can be optimized and validated before the precious resin is committed.

Strategic Workflow: The Dipeptide Block Approach

The following diagram illustrates the workflow converting the H-Aze-OtBu precursor into an SPPS-ready dipeptide block.

Detailed Protocols

Protocol A: Synthesis of Fmoc-Xaa-Aze-OH Building Block

Objective: Create a high-purity dipeptide unit to bypass the difficult on-resin coupling to the secondary amine of Aze.

Materials:

-

L-Azetidine-2-carboxylic Acid t-Butyl Ester (H-Aze-OtBu)

-

Fmoc-Amino Acid (Fmoc-Xaa-OH)

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), TFA (Trifluoroacetic acid).

Step-by-Step Methodology:

-

Activation & Coupling (Solution Phase):

-

Dissolve 1.0 eq of Fmoc-Xaa-OH and 1.0 eq of HATU in minimal dry DMF.

-

Add 2.0 eq of DIPEA. Stir for 2 minutes to activate the carboxyl group.

-

Add 1.0 eq of H-Aze-OtBu .

-

Stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS until Fmoc-Xaa-OH is consumed.

-

Note: Aze is a secondary amine; HATU is preferred over DIC for this solution step to ensure rapid completion.

-

-

Work-up:

-

Dilute reaction with Ethyl Acetate.

-

Wash sequentially with 5% NaHCO₃ (2x), 1M KHSO₄ or 5% Citric Acid (2x), and Brine (1x).

-

Dry over MgSO₄, filter, and concentrate to yield Fmoc-Xaa-Aze-OtBu .

-

-

Selective Deprotection (t-Butyl Ester Removal):

-

Dissolve the intermediate in a mixture of TFA:DCM (1:1 v/v) .

-

Stir for 60 minutes at room temperature. (The t-butyl ester is acid-labile; the Fmoc group is acid-stable).

-

Evaporate solvents under reduced pressure. Co-evaporate with toluene or diethyl ether to remove residual TFA.

-

Precipitate the product in cold diethyl ether or purify via Flash Chromatography if necessary.

-

Result: Fmoc-Xaa-Aze-OH (Free carboxylic acid, ready for SPPS).

-

Protocol B: SPPS Integration

Objective: Couple the pre-formed dipeptide block to the resin.

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Deprotect the N-terminus (20% Piperidine/DMF).

-

Coupling:

-

Use 3.0 eq of Fmoc-Xaa-Aze-OH (prepared in Protocol A).

-

Use 3.0 eq of DIC (Diisopropylcarbodiimide) and 3.0 eq of Oxyma Pure.

-

Crucial: Pre-activate for 2 minutes before adding to the resin.

-

Reaction time: 2–4 hours (longer than standard AA due to the bulk of the dipeptide).

-

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure coupling completion.

Technical Comparison: Coupling Reagents for Aze

When working with Aze (either coupling to it or coupling it), reagent choice is critical.

| Reagent Class | Reagent | Suitability for Aze | Notes |

| Carbodiimides | DIC/Oxyma | High | Recommended for SPPS. Low racemization risk. |

| Uronium/Aminium | HATU | Very High | Best for the Solution Phase step (Protocol A). Highly reactive for secondary amines. |

| Phosphonium | PyBOP | Medium | Good alternative if HATU fails, but generates HMPA (carcinogen) byproducts. |

| Standard | HBTU/TBTU | Low | Often insufficient for sterically hindered secondary amines like Aze. |

Troubleshooting & Critical Control Points

Diketopiperazine (DKP) Formation

-

Risk: When Aze is the C-terminal residue (attached to resin) and the Fmoc group is removed from the second residue, the free amine can back-bite the ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.

-

Prevention:

-

Use Trityl-based linkers (e.g., 2-CTC resin) which are sterically hindered and prevent DKP formation.

-

The Dipeptide Strategy (Protocol A) inherently mitigates this because the Aze is introduced as part of a block, not as the anchoring residue prone to cleavage.

-

Racemization[3]

-

Risk: Activation of the carboxyl group of a urethane-protected amino acid (like Fmoc-Aze-OH) is generally safe. However, activating the peptide fragment (if using fragment condensation) can cause epimerization.

-

Control: When coupling Fmoc-Xaa-Aze-OH to the resin, use DIC/Oxyma rather than base-heavy uronium salts (like HBTU + DIPEA) to minimize racemization at the C-terminal Aze chiral center.

References

-

BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics with Azetidine Rings. Retrieved from 3

-

Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. PubMed. Retrieved from 4

-

Tsai, I. H., et al. (1989). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. University of Michigan Library. Retrieved from 1

-

Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 5

-

Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Retrieved from

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

use of L-Azetidine-2-carboxylic Acid as a building block in organic synthesis

Initiating Literature Review

I'm now starting a thorough search for established information on L-Azetidine-2-carboxylic Acid (Aze). My focus is on its application as a building block in organic synthesis, concentrating on its special characteristics. I'm aiming to find credible resources.

Analyzing Aze Applications

I am now delving into the established uses of Aze in synthesis. My focus has broadened to include its role in medicinal chemistry and drug development. I will be looking for common reactions, unique properties, and diverse applications in my search. I'm aiming for key themes and protocols for future application notes.

Defining Guide's Structure

I'm now outlining a detailed structure for the application notes. I'll start with an introduction on Aze's importance. Then, I'll detail its reactivity, focusing on carboxylic acid and secondary amine functionalities, its role as a proline mimic, and conformational constraints. There will also be a section on its use in specific drug synthesis.

use of L-Azetidine-2-carboxylic Acid in the synthesis of natural products

Initiating Search Strategy

I'm starting with broad Google searches to collect information on Aze's role as a proline surrogate in natural product synthesis. I intend to find authoritative sources and then refine my searches based on initial results.

Gathering Research Data

I'm now diving deep into Google, aiming for authoritative sources on Aze as a proline surrogate in natural product synthesis. My focus is on its use in peptides and alkaloids, and established synthetic methods. I'm prioritizing natural products synthesized using Aze and detailed experimental procedures to understand the underlying principles.

Defining Synthesis Structure

I've formulated a structure for the application notes: beginning with Aze's significance, then detailing its role in natural product classes. I'm focusing on creating step-by-step protocols for Aze incorporation, and establishing a logically flowing structure to explain complex applications. I'm prioritizing clarity and accuracy.

Troubleshooting & Optimization

Technical Support Center: L-Azetidine-2-carboxylic Acid (L-Aze) Synthesis

Subject: Troubleshooting Common Side Reactions & Process Optimization Applicable For: Synthetic Organic Chemists, Process Development Scientists Topic ID: AZE-SYN-001

Executive Summary

L-Azetidine-2-carboxylic acid (L-Aze) is a conformationally restricted analogue of proline, critical in peptidomimetic drug design for inducing specific secondary structures (e.g.,

This guide addresses the three primary failure modes in L-Aze synthesis: Intermolecular Oligomerization ,

Module 1: Cyclization Failures (Oligomerization vs. Ring Closure)

User Query: "My cyclization reaction of N-Cbz-4-iodobutyrate yields a viscous gum instead of the desired azetidine product. The mass spec shows dimers and trimers."

Root Cause Analysis

The formation of the four-membered ring is kinetically disfavored compared to five- or six-membered rings (Baldwin's Rules). The entropic cost of bringing the nucleophilic nitrogen and the electrophilic

-

Mechanism: If the reaction concentration is too high, the rate of intermolecular nucleophilic attack (

) exceeds the rate of intramolecular cyclization ( -

Result: Formation of linear poly-amino esters (oligomers/polymers).

Troubleshooting Protocol

-

The High Dilution Principle: Ensure the substrate concentration is

0.05 M . -

Slow Addition: Do not dump the base. Add the substrate solution dropwise to a suspension of the base over 2–4 hours. This keeps the instantaneous concentration of the reactive intermediate low.

-

Solvent Choice: Use polar aprotic solvents (DMF or DMSO) to solvate the cation and increase the nucleophilicity of the nitrogen anion (if using NaH).

Visualizing the Competition

Figure 1: Kinetic competition between ring closure and polymerization.

Module 2: The Elimination Trap (Alkene Formation)

User Query: "I am observing a significant byproduct with a mass 2 units lower than my starting material. NMR indicates vinylic protons."

Root Cause Analysis

The precursor (often a derivative of 2,4-dihalobutyric acid or homoserine) contains a leaving group at the

-

Side Product:

-protected 2-aminobut-3-enoic acid (Dehydroamino acid). -

Trigger: Steric hindrance at the nitrogen or excessive basicity (e.g., using LDA or unbuffered KOtBu at high temps).

Troubleshooting Protocol

-

Base Selection: Switch to a non-nucleophilic, weaker base if possible, or strictly control equivalents. Sodium Hydride (NaH) is standard for amide deprotonation.

-

Leaving Group Tuning: If elimination is dominant with a Tosylate (OTs) or Iodide (I), switch to a Mesylate (OMs) or Bromide (Br), which might alter the

/E2 ratio. -

Temperature Control: Conduct the cyclization at 0°C to RT . Avoid heating, which favors elimination (higher activation energy pathway).

Module 3: Stereochemical Integrity (Racemization)

User Query: "My starting material was 99% ee L-isomer. The final Azetidine product is only 80% ee. Where did I lose optical purity?"

Root Cause Analysis

The

-

Mechanism: Base-catalyzed enolization. The high ring strain of the azetidine system can also affect the hybridization energy, sometimes making the

-proton more susceptible to removal than in unstrained systems. -

Risk Factor: Prolonged exposure to base after cyclization is complete.

Troubleshooting Protocol

-

Quench Immediately: Monitor reaction by TLC/LCMS. As soon as the starting material is consumed, quench the reaction (e.g., with aqueous

or dilute acid). -

Protecting Group Strategy:

-

N-Tosyl: Highly electron-withdrawing, increases acidity of

-H. High racemization risk. -

N-Cbz / N-Boc: Less electron-withdrawing. Lower racemization risk.

-

Recommendation: Use N-Cbz (benzyloxycarbonyl) for the cyclization step if chirality is critical.

-

-

Avoid "Miyoshi" Conditions for Sensitive Substrates: The classic Miyoshi method uses dibromobutyric acid and can be harsh. The Couty method (from amino alcohols) often preserves chirality better.

Experimental Protocol: Synthesis of N-Cbz-L-Azetidine-2-carboxylic Acid

Method: Cyclization of

Precursors:

Step-by-Step Methodology

| Step | Action | Critical Parameter |

| 1. Preparation | Dissolve | Conc: 0.02 M (High Dilution) |

| 2. Base Setup | In a separate flask, suspend NaH (60% dispersion, 1.2 eq) in DMF at 0°C. | Atmosphere: Argon/Nitrogen |

| 3. Cyclization | Add the substrate solution dropwise to the NaH suspension over 2 hours. | Temp: Keep at 0°C |

| 4. Monitoring | Stir at 0°C for 1h, then warm to RT. Monitor by TLC (Hex/EtOAc). | Look for: Disappearance of SM ( |

| 5. Quench | Pour mixture into ice-cold 5% citric acid or | pH: Adjust to ~4–5 immediately |

| 6. Extraction | Extract with EtOAc (3x). Wash organics with | Dry over |

Yield Expectation: 65–85% Data Validation:

-

1H NMR (CDCl3):

4.7 (t, 1H, -

Chiral HPLC: Chiralcel OD-H column, Hexane/IPA gradient.

Visualizing the Racemization Mechanism

Figure 2: Mechanism of base-catalyzed racemization via enolate formation.

References

-

Seebach, D., et al. "Synthesis of L-Azetidine-2-carboxylic Acid and Derivatives." Helvetica Chimica Acta, Vol. 63, 1980. (Foundational work on azetidine synthesis and enolate chemistry).

-

Miyoshi, M., et al. "A Novel Synthesis of Optically Active Azetidine-2-carboxylic Acid." Chemistry Letters, Vol. 2, No. 1, 1973. (Classic route via N-tosyl-2,4-dibromobutyrate).

-

Couty, F., et al. "Synthesis of Azetidines from Amino Alcohols." European Journal of Organic Chemistry, 2004. (Modern methods minimizing racemization).

-

Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976. (Theoretical basis for cyclization kinetics).

cleavage of t-butyl ester protecting group from L-Azetidine-2-carboxylic Acid

Initiating Search Strategies

I'm starting by exhaustively searching Google for information on cleaving t-butyl ester protecting groups, specifically in relation to L-Azetidine-2-carboxylic Acid. My queries will include variations to capture a broad range of relevant sources, aiming to compile a solid foundation of current literature and established methods. I anticipate this phase providing the necessary background for deeper investigation.

Expanding Search Parameters

I've broadened my search terms to include specific methods and potential issues. I'm focusing on "acid-catalyzed t-butyl ester cleavage," potential "side reactions," and "troubleshooting" for L-Azetidine-2-carboxylic Acid deprotection. Simultaneously, I'm building a FAQ and Troubleshooting Guide for a technical support center, using a question-and-answer format for clarity, and citing relevant sources.

Deepening Search & Content

I'm now diving deeper into specific deprotection methods, including TFA. I'm focusing on creating step-by-step experimental protocols and detailed tables for reaction conditions, yields, and purity. I'm also planning a DOT language diagram for the cleavage mechanism, and integrating proper citations. My structure also now includes a FAQ, Troubleshooting Guide, References, and detailed experimental protocols.

Technical Support Center: Azetidine Ring Stability & Reactivity

The following technical guide addresses the stability and reactivity of the azetidine ring in drug discovery and organic synthesis.

Topic: Stability of the Azetidine Ring Under Different Reaction Conditions Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction: The "Goldilocks" Heterocycle

Azetidine (a 4-membered nitrogen heterocycle) occupies a unique chemical space. With a ring strain energy of approximately 26 kcal/mol , it is significantly more reactive than pyrrolidine (negligible strain) but kinetically more stable than aziridine (~27-28 kcal/mol).

This guide provides troubleshooting workflows for maintaining ring integrity during synthesis. The azetidine ring is valuable for altering the physicochemical properties of drug candidates (lowering lipophilicity, altering metabolic hotspots), but its strain makes it susceptible to catastrophic ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.

Module 1: Acidic Instability & Ring Opening

Issue: The most common failure mode is the unintended opening of the azetidine ring during acidic treatments (e.g., salt formation, Boc-deprotection).

The Mechanism of Failure

Upon protonation, the azetidine nitrogen becomes a quaternary ammonium species (azetidinium). This activates the adjacent

-

If a nucleophile is present (Cl⁻, Br⁻, I⁻, R-OH): The ring opens to form a

-functionalized acyclic amine. -

If no external nucleophile is present: The free base azetidine can attack the protonated azetidinium, leading to oligomerization/polymerization.

Troubleshooting Guide: Acidic Conditions

| Symptom | Probable Cause | Corrective Action |

| Product is an acyclic | Used mineral acid with nucleophilic counterion (HCl, HBr). | Switch Acid: Use acids with non-nucleophilic counterions (e.g., TFA, |

| Gummy/Insoluble Precipitate | Acid-catalyzed polymerization (Self-attack). | Dilution & pH Control: Perform reaction at high dilution (<0.05 M). Ensure rapid, full protonation to prevent free-base/protonated species coexistence. |

| Low Yield during Boc-removal | Ring opening by TFA/t-butyl cation adducts. | Scavengers: Add cation scavengers (e.g., triethylsilane or water) to quench reactive intermediates. Keep temperature at 0°C. |

Visualization: Acid-Catalyzed Ring Opening Pathways

The following diagram illustrates the bifurcation between stable salt formation and ring destruction.

Caption: Mechanistic divergence of azetidine under acidic conditions. Nucleophilic counterions drive ring opening.

Module 2: Nucleophilic & Basic Stability

Issue: While generally stable to bases, azetidines with electron-withdrawing groups (EWGs) on the nitrogen (e.g., sulfonamides, amides) are susceptible to ring opening by strong nucleophiles.

Critical Analysis

Unactivated azetidines (N-alkyl or N-H) are resistant to base-induced ring opening because the amine leaving group is poor. However, activated azetidines (N-acyl, N-sulfonyl) relieve ring strain by expelling the stabilized nitrogen anion upon nucleophilic attack at the

Protocol: Safe Nucleophilic Substitution on Azetidine Scaffolds

If you need to perform substitution elsewhere on the molecule without opening the ring:

-

Deactivate the Ring: Ensure the Nitrogen is NOT quaternized (unless that is the target).

-

Steric Protection: Substituents at the 3-position can sterically shield the ring carbons from attack.

-

Temperature: Maintain reactions

. Higher temperatures significantly increase the rate of strain-release ring opening.

Self-Validating Check:

-

Before Reaction: Take a

NMR. Azetidine ring protons typically appear at -

After Reaction: If these signals shift to distinct multiplets typical of acyclic chains (e.g., propyl chains), ring opening has occurred.

Module 3: Reductive Stability (Hydrogenolysis)

Issue: Cleavage of N-benzyl groups or reduction of alkenes in the presence of an azetidine ring.

The Problem with Pd/C

While less reactive than aziridines, azetidines can undergo reductive ring opening (hydrogenolysis) under standard hydrogenation conditions (

-

The ring is activated (e.g., quaternary ammonium).

-

The reaction is run at high pressure (>50 psi) or high temperature.

-

Acid is present (which activates the ring as seen in Module 1).

Recommended Workflow for Debenzylation

To remove an N-benzyl group without opening the ring:

Method A: Transfer Hydrogenation (Gentler)

-

Reagents: Pd(OH)

/C (Pearlman's Catalyst), Ammonium Formate or Cyclohexene. -

Solvent: Methanol/Ethanol.

-

Conditions: Reflux. This is often kinetically controlled to favor debenzylation over ring opening.

Method B: ACE-Cl (Chemical Dealkylation)

-

Reagent: 1-Chloroethyl chloroformate (ACE-Cl).

-

Mechanism: Forms a carbamate intermediate, followed by methanolysis.

-

Advantage: Strictly chemical; avoids metal surface catalysis that facilitates strain release.

Module 4: Oxidative Stability

Issue: N-Oxidation and subsequent rearrangements.

Azetidines are prone to N-oxidation by peracids (mCPBA) or peroxides. The resulting Azetidine N-oxides are reasonably stable at room temperature but can undergo Meisenheimer rearrangement (ring expansion to a 5-membered isoxazolidine) or Cope-like elimination (ring opening) upon heating.

Troubleshooting:

-

If N-oxidation is not desired: Avoid mCPBA. Use selective oxidants for other functional groups (e.g., Dess-Martin Periodinane for alcohols) that do not affect the tertiary amine.

-

If N-oxide is formed: Keep temperature below 40°C to prevent rearrangement.

Decision Matrix: Choosing Reaction Conditions

The following flowchart guides the selection of reagents to maximize azetidine survival.

Caption: Decision matrix for selecting reagents compatible with azetidine ring strain.

FAQ: Frequently Asked Questions

Q1: Can I use HCl in dioxane to remove a Boc group from an azetidine? A: Proceed with extreme caution. While commonly used, the chloride ion is nucleophilic enough to open the protonated azetidine ring, especially if the reaction warms up or runs too long.

-

Better Alternative: Use TFA/DCM (1:1) or HCl in Ethyl Acetate at 0°C, and quench immediately upon completion. The non-polar character of EtOAc can sometimes suppress the

opening compared to dioxane/water.

Q2: My azetidine product is polymerizing during workup. Why? A: You likely have a high concentration of the free base azetidine in the presence of trace acid or alkylating agents. Azetidines can self-polymerize.

-

Fix: Keep the product as a stable salt (e.g., oxalate or fumarate) if possible, or store in dilute solution at low temperature.